methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various fields of science and industry. This compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and a cyclobutyl group, which is a four-membered ring structure. The presence of the amino group on the cyclobutyl ring adds to its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a series of reactions starting from cyclobutane derivatives.
Carboxylation: The carboxylate group can be introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The amino group on the cyclobutyl ring can be oxidized to form various derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The triazole ring and cyclobutyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Various substituted triazoles and cyclobutyl derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: The compound may be used in the production of materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate: A closely related compound with similar reactivity.
Methyl 3-(3-aminocyclobutyl)propanoate: Another compound featuring the cyclobutyl group but with a different functional group.
Properties
CAS No. |
2758003-91-5 |
---|---|
Molecular Formula |
C8H13ClN4O2 |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.